molecular formula C10H9F3N2O3S B2665121 N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline CAS No. 261360-25-2

N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline

Cat. No.: B2665121
CAS No.: 261360-25-2
M. Wt: 294.25
InChI Key: XMMUMYKHLBTDOY-TWGQIWQCSA-N
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Description

“N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 261360-25-2 . It has a linear formula of C10H9F3N2O3S . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C10H9F3N2O3S/c1-19-9(6-15(16)17)14-7-2-4-8(5-3-7)18-10(11,12)13/h2-6,14H,1H3/b9-6- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.25 . It’s a solid at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Synthesis and Catalytic Applications

The chemistry of halonitroethenes, including compounds similar to N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline, has been explored for the synthesis of functionalized quinoxalin-ones through a one-pot annulation reaction, showcasing potential in pharmacological applications (Meyer et al., 2008). Additionally, FeOx-supported platinum catalysts have demonstrated high activity and selectivity in the chemoselective hydrogenation of substituted nitroarenes to anilines, a key process in the production of pharmaceuticals, agrochemicals, and dyes (Wei et al., 2014).

Materials Science and Electrochemistry

In materials science, N-(nitrofluorenylidene)anilines have been synthesized for use as electron transport materials in electrophotography, exhibiting high stability and compatibility with polycarbonate (Matsui et al., 1993). The synthesis of disulfide-containing aniline and its copolymerization with aniline has been studied for applications in electroactive polymers, highlighting the potential in creating materials with novel properties (Cho et al., 2001).

Environmental Applications

The study of nitrobenzene reduction to aniline over Pt catalysts has provided insights into reaction mechanisms at atomic and molecular levels, which is crucial for developing efficient catalytic processes in the chemical industry (Sheng et al., 2016). Additionally, the oxidation of aniline-based pharmaceuticals using sulfate radical anions has been investigated for water decontamination purposes, showing promising results for removing contaminants from wastewater treatment plant effluents (Ahmed et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

N-[(Z)-1-methylsulfanyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3S/c1-19-9(6-15(16)17)14-7-2-4-8(5-3-7)18-10(11,12)13/h2-6,14H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMUMYKHLBTDOY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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